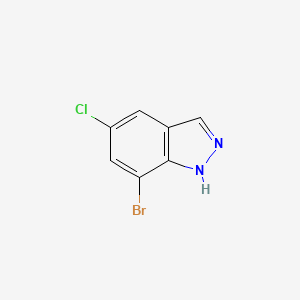

7-Bromo-5-chloro-1H-indazole

Katalognummer B1370714

Molekulargewicht: 231.48 g/mol

InChI-Schlüssel: CTXAUTRSBNWONT-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08026257B2

Procedure details

To a suspension of 7-bromo-5-chloro-1H-indazole (23.7 g, 102 mmol) in tetrahydrofuran (400 mL) at 0° C. was added sodium hydride (2.70 g, 113 mmol) in portions to control the release of hydrogen. The ice bath was removed and the reaction was stirred at room temperature for 20 min. The reaction was then cooled to −78° C. and treated with tert-butyllithium (1.7 M, 126 mL, 215 mmol) dropwise over 20 min. The reaction was allowed to gradually warm to −40° C. in the icebath over 1 h. The reaction was re-cooled to −78° C. and treated with an excess of freshly crushed pellets of dry ice. The ice bath was removed and the reaction allowed to gradually warm to room temperature. The reaction was diluted with diethyl ether, and washed with water until most of the insoluble solid was dissolved. The ethereal was washed once more with 1M sodium hydroxide, which was combined with the other aqueous layers. The ethereal was discarded. The combined aqueous washings were cooled to 0° C., and made acidic by the cautious addition of concentrated hydrochloric acid to give a precipitate. The resulting solid was collected by filtration to give the product as a light tan solid. The product was air dried overnight and then pumped under high vaccuum to remove any trace of water to give 15.9 g (79%) which was used without purification. 1H-NMR (d6-DMSO, 500 MHz) δ 13.29 (bs, 1H), 8.18 (s, 1H), 8.14 (d, J=1.8 Hz, 1H), 7.86 (d, J=2.1 Hz, 1H); 13C NMR (126 MHz, d6-DMSO) δ ppm 165.6, 136.5, 133.6, 128.0, 125.5, 124.8, 123.9, 115.5. Mass spec.: 196.97 (MH)+.

Name

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]([Cl:11])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[H-].[Na+].[H][H].C([Li])(C)(C)C.[C:21](=[O:23])=[O:22]>O1CCCC1>[Cl:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([C:21]([OH:23])=[O:22])[CH:3]=1)[NH:9][N:8]=[CH:7]2 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=C2C=NNC12)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

2.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

126 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred at room temperature for 20 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was then cooled to −78° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to gradually warm to −40° C. in the icebath over 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was re-cooled to −78° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to gradually warm to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction was diluted with diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water until most of the insoluble solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal was washed once more with 1M sodium hydroxide, which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The combined aqueous washings were cooled to 0° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

made acidic by the cautious addition of concentrated hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solid was collected by filtration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |